molecular formula C9H10O3 B8588289 2,6-Dimethoxy-4-methylidenecyclohexa-2,5-dien-1-one CAS No. 55182-50-8

2,6-Dimethoxy-4-methylidenecyclohexa-2,5-dien-1-one

Cat. No. B8588289
M. Wt: 166.17 g/mol
InChI Key: DOHBOMUAJSYBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04475992

Procedure details

A 198 mg quantity of 2,4,6-trimethoxy-4-methyl-2,5-cyclohexadienone and 10 ml of benzene were dissolved in 10 ml of concentrated sulfuric acid, and stirred at room temperature for 2 hours. Thereafter the solution was neutralized by adding sodium hydrogen carbonate to the solution and filtered. The filtrate was concentrated at reduced pressure. The residue was extracted with dichloromethane, the solvent was removed at reduced pressure and the resulting residue was concentrated, thereby recovering 158 mg of an oily crude product. The crude product was purified by silica gel column chromatography using a 20:1 benzene-ethyl acetate mixture, giving 153 mg of 2,6-dimethoxy-4-methylidene-2,5-cyclohexadienone in 92% of theoretical yield. The compound thus obtained was identified by NMR.
Name
2,4,6-trimethoxy-4-methyl-2,5-cyclohexadienone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4](=[O:14])[C:5]([O:12][CH3:13])=[CH:6][C:7](OC)([CH3:9])[CH:8]=1.C1C=CC=CC=1.C(=O)([O-])O.[Na+]>S(=O)(=O)(O)O>[CH3:13][O:12][C:5]1[C:4](=[O:14])[C:3]([O:2][CH3:1])=[CH:8][C:7](=[CH2:9])[CH:6]=1 |f:2.3|

Inputs

Step One
Name
2,4,6-trimethoxy-4-methyl-2,5-cyclohexadienone
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(C(=CC(C1)(C)OC)OC)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvent was removed at reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the resulting residue was concentrated
CUSTOM
Type
CUSTOM
Details
recovering 158 mg of an oily crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C(C(=CC(C1)=C)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 153 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.